molecular formula C9H6N2O3 B13974722 8-nitroquinolin-7-ol

8-nitroquinolin-7-ol

Cat. No.: B13974722
M. Wt: 190.16 g/mol
InChI Key: KPTTVUDUBTYPQT-UHFFFAOYSA-N
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Description

8-Nitroquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a nitro group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinolin-7-ol typically involves the nitration of quinoline derivatives. One common method is the nitration of 7-hydroxyquinoline using nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of 8-aminoquinolin-7-ol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar to 8-nitroquinolin-7-ol but lacks the nitro group.

    Nitroxoline: A derivative with a nitro group at the 5th position and a hydroxyl group at the 8th position.

    8-Aminoquinoline: Formed by the reduction of this compound.

Uniqueness: this compound is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitroquinolin-7-ol

InChI

InChI=1S/C9H6N2O3/c12-7-4-3-6-2-1-5-10-8(6)9(7)11(13)14/h1-5,12H

InChI Key

KPTTVUDUBTYPQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)[N+](=O)[O-])N=C1

Origin of Product

United States

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